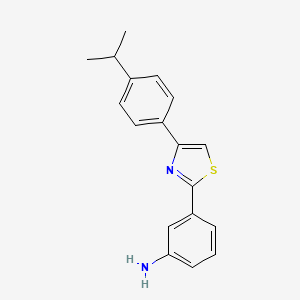

3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline

Description

Properties

Molecular Formula |

C18H18N2S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]aniline |

InChI |

InChI=1S/C18H18N2S/c1-12(2)13-6-8-14(9-7-13)17-11-21-18(20-17)15-4-3-5-16(19)10-15/h3-12H,19H2,1-2H3 |

InChI Key |

IINLUKYXQOWQHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline typically involves a multi-step process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. For instance, studies have shown that thiazole derivatives, including this compound, can effectively target microtubule dynamics, which is crucial for cancer cell division and growth .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline | A549 (Lung) | 25 | Microtubule inhibition |

| TASIN Analog | HT29 (Colon) | 15 | Antimitotic activity |

| CA-4 (Reference) | Various | 10 | Microtubule destabilization |

The compound's effectiveness was evaluated using the National Cancer Institute's protocols, which involved a single-dose assay across a panel of approximately sixty cancer cell lines. The results highlighted its potential as a lead compound for further development into anticancer therapies .

1.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications in the thiazole ring or the isopropyl group can significantly impact its potency. For example, substituents that enhance electron density on the aromatic rings have been associated with increased antiproliferative activity .

Table 2: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups (-NO2, -COOH) | Decrease potency |

| Electron-donating groups (-OCH3, -CH3) | Increase potency |

| Steric hindrance at para position | Reduces efficacy |

Materials Science Applications

Beyond medicinal chemistry, 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline is being explored for its potential applications in materials science. Its unique properties make it suitable for developing mesoporous materials and nanocomposites.

2.1 Mesoporous Materials

The compound can be utilized to synthesize mesoporous silica materials with enhanced surface areas and tunable pore sizes. These materials have applications in drug delivery systems and catalysis due to their high surface area and porosity .

Table 3: Properties of Mesoporous Materials Derived from Thiazole Compounds

| Property | Value |

|---|---|

| Surface Area | >500 m²/g |

| Pore Size | 2-50 nm |

| Drug Loading Capacity | High |

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study published by the National Cancer Institute, the compound was evaluated against a variety of human tumor cell lines. The results indicated that modifications to the thiazole structure could lead to compounds with improved efficacy against specific cancer types .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline to explore their biological activities further. The derivatives were screened for their ability to inhibit tubulin polymerization, demonstrating that certain substitutions led to significantly enhanced activity compared to the parent compound .

Mechanism of Action

The mechanism of action of 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- The isopropyl group in the target compound increases molecular weight compared to simpler analogs like 4-(thiazol-2-yl)aniline (176.24 g/mol) .

- Halogenated derivatives (e.g., fluorine in , chlorine in ) exhibit moderate molecular weights but enhanced polarity due to electronegative substituents.

- Heterocycle variation, as seen in the oxadiazole-thiophene derivative , reduces molecular weight but introduces distinct electronic properties.

Structural and Conformational Differences

- Planarity and Crystal Packing : Compounds like 4-(4-fluorophenyl)-2-(pyrazolyl)thiazole () adopt near-planar conformations except for one fluorophenyl group, which rotates perpendicularly, influencing crystal packing and solubility . In contrast, the bulky isopropyl group in the target compound likely disrupts planarity, reducing crystallinity and enhancing lipophilicity .

Biological Activity

3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline, a compound belonging to the thiazole family, has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazole ring connected to an aniline moiety, with an isopropylphenyl substituent. This unique structure may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer activities. For instance, compounds structurally similar to 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline have been shown to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific signaling pathways involved in cell survival and proliferation, such as the VEGFR-2 pathway. Inhibitors targeting this pathway have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cell lines like HepG2 .

-

Case Studies :

- A study on similar thiazole derivatives showed that they induced apoptosis in cancer cells by increasing the expression of pro-apoptotic markers like Bax and Caspase-7 while decreasing anti-apoptotic factors .

- Another investigation highlighted the selective cytotoxicity of thiazole-based compounds towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain thiazole compounds exhibit broad-spectrum activity against various bacterial strains and fungi.

- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth.

- Research Findings : A study reported that thiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Data Summary

| Biological Activity | Effect | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Induces apoptosis | Inhibition of VEGFR-2 signaling | |

| Antimicrobial | Broad-spectrum activity | Disruption of cell membranes |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline involves several steps, including the formation of the thiazole ring and subsequent functionalization. Understanding its SAR is crucial for optimizing its biological activity.

Q & A

Q. What are the established synthetic routes for 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline, and how can reaction parameters be optimized?

The synthesis typically involves multi-step organic reactions, such as:

- Condensation reactions between 4-isopropylphenylthioamide derivatives and α-bromo ketones to form the thiazole ring.

- Solvent optimization : Dimethyl sulfoxide (DMSO) enhances reaction efficiency for thiazole derivatives by stabilizing intermediates through polar interactions .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) followed by recrystallization ensures high purity (>95%).

Q. How is the compound characterized, and which analytical techniques confirm its structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regioselectivity and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole protons at δ 7.9–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 325.12) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol (20% v/v) .

- Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged UV exposure. Storage in amber vials at –20°C is recommended .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline against therapeutic targets?

- Software : AutoDock4 with flexible side-chain sampling evaluates binding modes to proteins (e.g., kinases, GPCRs).

- Protocol :

- Prepare the receptor (e.g., PDB: 1XKK) by removing water molecules and adding polar hydrogens.

- Generate ligand conformers using Lamarckian genetic algorithms.

- Analyze binding affinity (ΔG ≤ –8 kcal/mol suggests strong interactions) and hydrogen-bonding networks with catalytic residues (e.g., Lys48, Asp166) .

- Validation : Cross-docking with known inhibitors (e.g., imatinib) identifies competitive binding sites .

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

- Experimental replication : Conduct dose-response assays (e.g., IC in cancer cell lines) with standardized protocols (e.g., MTT assay, 48-hour incubation).

- Meta-analysis : Compare structural analogs (e.g., 4-(thiazol-2-yl)aniline derivatives) to identify substituent-dependent trends. For example:

| Compound | Bioactivity (IC, μM) | Target Protein | Reference |

|---|---|---|---|

| 3-(Thiazol-4-yl)aniline | 12.3 ± 1.2 | EGFR kinase | |

| 4-(Thiazol-2-yl)aniline | 8.7 ± 0.9 | Tubulin |

- Mechanistic studies : Use surface plasmon resonance (SPR) to quantify binding kinetics (, ) and rule out false positives from aggregation artifacts .

Q. What computational methods elucidate electronic properties for structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : B3LYP/6-31G* calculations predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating redox activity relevant to kinase inhibition .

- Multiwfn analysis : Electron localization function (ELF) maps reveal charge distribution at the aniline nitrogen, guiding modifications to enhance hydrogen-bond donor capacity .

Q. How can synthetic byproducts or isomers be identified and mitigated during scale-up?

- Byproduct analysis : LC-MS/MS detects regioisomers (e.g., 4-(5-isopropylphenyl)thiazol-2-yl derivatives) via distinct fragmentation patterns.

- Process optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.